molecular formula C20H18O4 B12027956 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one CAS No. 892152-75-9

5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one

Cat. No.: B12027956
CAS No.: 892152-75-9
M. Wt: 322.4 g/mol
InChI Key: MYRXQKFMKGDIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features two benzyloxy groups attached to the pyranone ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or a sulfonate ester.

    Benzyloxymethyl Group Addition: The benzyloxymethyl group can be added via a similar nucleophilic substitution reaction, using benzyloxymethyl chloride and a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Solvents: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydropyranone or tetrahydropyranone derivatives.

    Substitution: Formation of substituted pyranone derivatives with various functional groups.

Scientific Research Applications

5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups can enhance the compound’s ability to bind to enzymes or receptors, influencing its biological activity. The pyranone ring can participate in various chemical reactions, such as hydrogen bonding or π-π interactions, which can affect the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1H-indole: Another compound with a benzyloxy group, known for its use in the synthesis of protein kinase inhibitors.

    5-(Benzyloxy)indole-3-carboxaldehyde: Used in the synthesis of complex organic molecules and studied for its biological activities.

Uniqueness

5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is unique due to its dual benzyloxy groups and the presence of a benzyloxymethyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in various applications, such as enhanced binding affinity to biological targets or improved chemical stability.

Properties

CAS No.

892152-75-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

5-phenylmethoxy-2-(phenylmethoxymethyl)pyran-4-one

InChI

InChI=1S/C20H18O4/c21-19-11-18(14-22-12-16-7-3-1-4-8-16)23-15-20(19)24-13-17-9-5-2-6-10-17/h1-11,15H,12-14H2

InChI Key

MYRXQKFMKGDIDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.